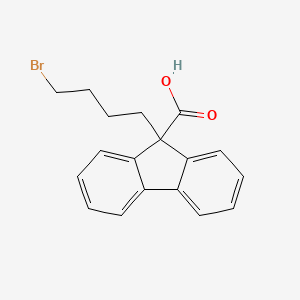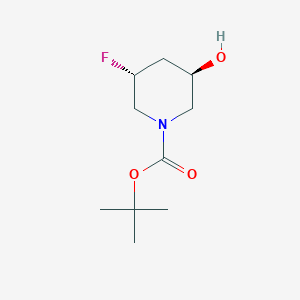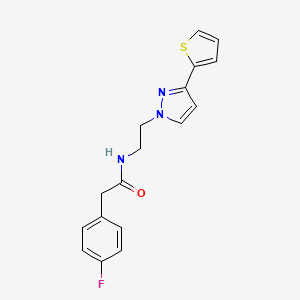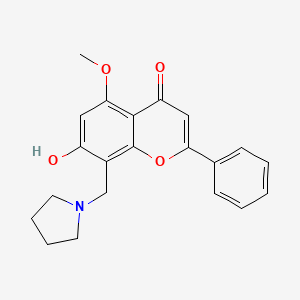![molecular formula C14H18FNO2 B2952646 (E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477888-90-7](/img/structure/B2952646.png)
(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, otherwise known as DMFP, is a compound belonging to the class of organic compounds known as propenones. It is a highly versatile molecule, having a wide range of applications in both scientific research and industrial applications. DMFP has been used as a reagent in organic synthesis, as an intermediate in chemical reactions, and as a starting material for the synthesis of other compounds. It has also been studied for its potential applications in biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
The compound and its derivatives have been investigated for their nonlinear optical properties. For instance, a study explored the nonlinear optical absorption behavior of a chalcone derivative, demonstrating its potential as an optical limiter due to a switch from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting applications in optical devices (Rahulan et al., 2014). Another research on pyrene derivatives revealed their broadband nonlinear refraction capabilities, highlighting their promise as materials for broadband nonlinear optical applications (Wu et al., 2017).
Fluorescent Probes and Photophysical Studies
The photophysical properties of chalcone derivatives make them suitable for fluorescent probes and studies. A study on a similar compound, DPHP, detailed its solvatochromic properties and potential as a micelle probe, highlighting its utility in understanding micelle systems and as a component in photonic devices (Khan et al., 2016).
Catalysis and Synthesis
Derivatives of the compound have been applied in catalysis, such as in the N-arylation of azoles and amides, demonstrating the compound's role as an efficient ligand in copper-catalyzed reactions. This underscores its importance in facilitating diverse chemical syntheses (Cheng et al., 2009).
Optical and Electroluminescent Materials
The compound's derivatives have been examined for their electroluminescent properties, offering insights into their use in the development of novel electroluminescent materials. These findings indicate their potential in electronic and optoelectronic applications (Huang et al., 2004).
Drug Synthesis Intermediates
Some studies have explored the synthesis of chalcone derivatives as intermediates for drug synthesis, particularly highlighting their significance in producing antidepressants. This application underscores the compound's versatility in pharmaceutical synthesis (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-16(2)10-8-14(17)12-4-6-13(7-5-12)18-11-3-9-15/h4-8,10H,3,9,11H2,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAYLYBKBCXSQO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2952564.png)



![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2952569.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2952570.png)





![Methyl 6-benzyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2952581.png)
![N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2952582.png)